Norethynodrel

Estrogen receptor activation Breast cancer cell proliferation In vitro estrogenicity assay

Norethynodrel (CAS 68-23-5) is the Δ⁵⁽¹⁰⁾ isomer of norethindrone and the original progestin component of Enovid®, the first FDA-approved oral contraceptive. Unlike norethindrone—a partial PR agonist inert to AKR1C enzymes—norethynodrel is a full progesterone receptor agonist and a stereoselective substrate for human AKR1C1–4 ketosteroid reductases, making it indispensable for enzyme kinetics studies. Its intrinsic estrogenic activity (EC₅₀ = 4×10⁻⁸ M in MCF-7 cells) is ~5-fold more potent than norgestrel, enabling benchmarked ER-mediated effect comparisons. As Norethindrone EP Impurity D, this reference standard is essential for ANDA submission, HPLC method validation, and stability studies. Procure with confidence—compound-specific pharmacology precludes substitution.

Molecular Formula C20H26O2
Molecular Weight 298.4 g/mol
CAS No. 68-23-5
Cat. No. B126153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorethynodrel
CAS68-23-5
Synonyms13-Methyl-17-ethynyl-17-hydroxy-1,2,3,4,6,7,8,9,11,12,13,14,16,17-tetradecahydro-15H-cyclopenta[a]phenanthren-3-one; 17-Hydroxy-19-nor-17α-pregn-5(10)-en-20-yn-3-one;  (17α)-17-hydroxy-19-Norpregn-5(10)-en-20-yn-3-one; 
Molecular FormulaC20H26O2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(=O)C4
InChIInChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,16-18,22H,4-12H2,2H3/t16-,17-,18+,19+,20+/m1/s1
InChIKeyICTXHFFSOAJUMG-SLHNCBLASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery slightly soluble in water;  freely soluble in chloroform;  soluble in acetone;  sparingly soluble in ethanol.
VERY SLIGHTLY SOL IN SOLVENT HEXANE
In double-distilled water, 0.65 mg/L

Structure & Identifiers


Interactive Chemical Structure Model





Norethynodrel (CAS 68-23-5) Procurement Guide: A 19-Nortestosterone Progestin with Distinct Estrogenic Activity Profile


Norethynodrel (CAS 68-23-5) is a synthetic progestin of the 19-nortestosterone class and the Δ⁵⁽¹⁰⁾ double-bond isomer of norethindrone [1]. As the original progestin component of Enovid®, the first FDA-approved oral contraceptive (approved 1957 for menstrual disorders; 1960 for contraception) [2], norethynodrel exhibits a pharmacological profile characterized by full progesterone receptor agonism with intrinsic estrogenic activity—a dual profile quantitatively distinct from other 19-nor progestins [3].

Why Norethynodrel Cannot Be Interchanged with Norethindrone or Levonorgestrel Without Quantitative Evidence


Despite structural similarities within the 19-nortestosterone family, norethynodrel demonstrates quantifiable divergence from its closest analogs in estrogenic potency, metabolic enzyme susceptibility, and receptor-binding pharmacology [1]. Unlike norethindrone, which behaves as a partial progesterone receptor agonist and is not a substrate for AKR1C ketosteroid reductases, norethynodrel acts as a full agonist and undergoes rapid, stereoselective reduction to 3α- and 3β-hydroxymetabolites [2]. Additionally, norethynodrel exhibits intrinsic estrogenic activity with an EC₅₀ of 4×10⁻⁸ M in MCF-7 human breast cancer cells—a potency approximately 5-fold greater than norgestrel (EC₅₀ = 2×10⁻⁷ M) and comparable to norethindrone (EC₅₀ = 3×10⁻⁸ M) [3]. These differential properties preclude simple substitution and necessitate compound-specific evaluation for research or reference standard procurement.

Norethynodrel Quantitative Differentiation Evidence: Head-to-Head Comparisons with Norethindrone, Norgestrel, and Tibolone


Estrogenic Potency in MCF-7 Human Breast Cancer Cells: Norethynodrel vs. Norethindrone vs. Norgestrel

In a direct head-to-head comparison using MCF-7 human breast cancer cell proliferation assays, norethynodrel demonstrated intrinsic estrogenic activity with an EC₅₀ of 4×10⁻⁸ M, which was comparable to norethindrone (EC₅₀ = 3×10⁻⁸ M) and approximately 5-fold more potent than norgestrel (EC₅₀ = 2×10⁻⁷ M) [1]. Estradiol (E₂) served as the reference estrogen with an EC₅₀ of 8×10⁻¹³ M. The estrogenic stimulation by norethynodrel was blocked by the antiestrogens 4-hydroxytamoxifen and ICI 164,384 but not by the antiprogestin RU486, confirming that the proliferative effect is mediated through estrogen receptor activation rather than progesterone receptor signaling [1].

Estrogen receptor activation Breast cancer cell proliferation In vitro estrogenicity assay

Progesterone Receptor Agonism: Full vs. Partial Agonist Classification

In T47D human breast cancer cell bioassays measuring progestin-specific alkaline phosphatase (AP) induction, norethynodrel behaved as a full agonist capable of inducing AP activity to the same maximal levels as progesterone and medroxyprogesterone acetate, whereas norethindrone, norgestrel, gestrinone, and Org OD 14 behaved as partial agonists eliciting lower maximal effects [1]. This qualitative distinction in receptor pharmacology has direct implications for downstream signaling and experimental interpretation.

Progesterone receptor agonism T47D breast cancer cells Alkaline phosphatase induction

AKR1C Ketosteroid Reductase Substrate Specificity: Norethynodrel vs. Norethindrone

Norethynodrel is a substrate for all four human AKR1C ketosteroid reductases (AKR1C1–4), undergoing stereoselective reduction at the 3-keto position to form 3α- and 3β-hydroxymetabolites [1]. In contrast, norethindrone—the Δ⁴ isomer of norethynodrel—was not a substrate for any AKR1C enzyme [1]. AKR1C1 and AKR1C2 almost exclusively convert norethynodrel to 3β-hydroxy NOR, while AKR1C3 gives 3β-hydroxy NOR as the main product and AKR1C4 predominantly forms 3α-hydroxy NOR [1]. The product profiles and kinetic parameters for norethynodrel reduction were identical to those for tibolone (7α-methyl-norethynodrel), indicating that the 7α-methyl group minimally affects the stereochemical outcome [1].

Aldo-keto reductase Steroid metabolism Enzyme kinetics

In Vitro Metabolic Conversion Rate in Human Endometrium and Myometrium

Under in vitro conditions with human endometrial and myometrial tissues, norethynodrel undergoes rapid and extensive metabolic conversion. Within 90 minutes of incubation, 80–90% of [6,7-³H]norethynodrel was converted to its metabolites, including norethindrone, 17α-ethynyl-3α,17β-dihydroxy-5(10)-estrene, and two unidentified metabolites [1]. The metabolites formed were identical in both endometrial and myometrial tissues, though conversion was greater in the proliferative phase than the secretory phase [1]. Mitochondrial and microsomal fractions metabolized norethynodrel to norethindrone and polar metabolites, while the cytosolic (105,000×g supernatant) fraction additionally formed the 3α-dihydroxy metabolite [1].

Tissue-specific metabolism Uterine tissue Steroid biotransformation

Urinary Excretion Profile: Norethynodrel vs. Norethindrone

After oral administration of tritiated compounds to female subjects, the urinary excretion of radioactivity differed between norethynodrel and norethindrone. Norethynodrel administration resulted in a mean urinary excretion of 38% of the administered dose, while norethindrone produced excretion rates of 50% and 70% in two subjects respectively [1]. Both compounds showed 30–60% of urinary radioactivity as glucosiduronate conjugates, with an additional 9–25% as sulfate conjugates [1]. In plasma, the 3α-hydroxy compound from reduction of the 3-ketone of norethynodrel was the major free metabolite, with lesser amounts of the 3β-isomer and norethindrone [2].

Pharmacokinetics Steroid excretion Metabolic fate

Estrogen Receptor Binding Affinity in Rabbit Uterus Cytosol

Among 19-norprogestogens tested for estrogen receptor binding in rabbit uterine cytosol, norethynodrel and ethynodiol (free alcohol) were the only compounds showing marked affinity for the estrogen receptor [1]. In contrast, norethynodrel and ethynodiol diacetate had much lower receptor affinities for the progesterone receptor than progesterone [1]. Norethindrone (norethisterone) equaled progesterone in affinity for the progestogen receptor, while d-norgestrel was more active [1]. This differential receptor-binding profile supports the distinct intrinsic estrogenicity observed in human cell assays.

Estrogen receptor binding Receptor affinity Competitive binding assay

Norethynodrel Application Scenarios for Scientific and Analytical Procurement


Reference Standard for Intrinsic Estrogenicity Studies in 19-Nor Progestins

Norethynodrel serves as a critical reference compound for researchers quantifying the intrinsic estrogenic activity of synthetic progestins. With a well-characterized EC₅₀ of 4×10⁻⁸ M in MCF-7 cell proliferation assays and a distinct potency profile compared to norgestrel (EC₅₀ = 2×10⁻⁷ M), it enables benchmarked comparative studies of estrogen receptor-mediated effects . Its full progesterone receptor agonist classification also provides contrast to the partial agonist activity of norethindrone in T47D cell assays [1].

Substrate for Aldo-Keto Reductase (AKR1C) Enzyme Characterization

Norethynodrel is uniquely suited as a substrate for characterizing human AKR1C1–4 ketosteroid reductase activity and stereoselectivity . Unlike norethindrone, which shows no substrate activity with AKR1C enzymes, norethynodrel undergoes rapid reduction with isoform-specific stereochemical outcomes: AKR1C1 and AKR1C2 almost exclusively produce 3β-hydroxy metabolites, while AKR1C4 predominantly yields 3α-hydroxy metabolites . This metabolic lability makes norethynodrel a valuable tool compound for AKR superfamily enzyme kinetics and inhibitor screening.

Analytical Reference Material for Impurity Profiling in Norethindrone Manufacturing

In pharmaceutical quality control, norethynodrel is identified as Norethindrone EP Impurity D . Its detection and quantification are essential for regulatory compliance in norethindrone-containing drug product analysis. Procurement of high-purity norethynodrel reference standards supports ANDA submissions, method validation, and stability studies for norethindrone-based formulations [1].

Historical Comparator in Oral Contraceptive Mechanism Studies

As the progestin component of the first FDA-approved oral contraceptive (Enovid®), norethynodrel provides an essential historical and mechanistic comparator for studies examining the evolution of contraceptive steroid pharmacology . Its metabolic conversion to norethindrone in human tissues [1] and its distinct estrogenic-to-progestagenic activity ratio [2] offer a foundational reference point for comparative analyses of contemporary progestins.

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